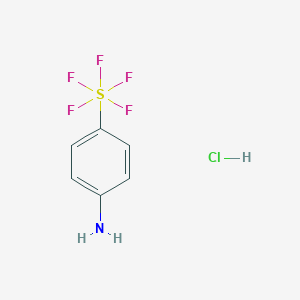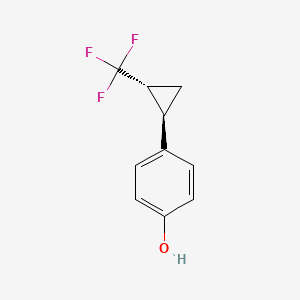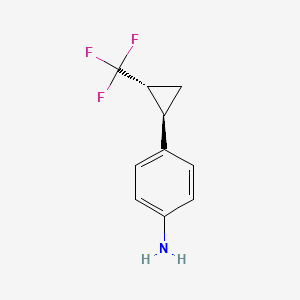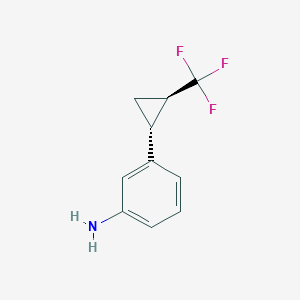![molecular formula C8H14N2O5 B8216942 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216942.png)
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C₈H₁₄N₂O₅ and a molecular weight of 218.21 . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxalate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction monitoring techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized spiro compounds .
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Similar spiro structure but with a benzyl group, offering different chemical properties and applications.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Another spiro compound with a slightly different ring structure, used in similar applications.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Known for its use in photochromic materials.
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-2-8-6(3-7-1)4-9-5-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVBXFGSRJKMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CN1)COC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216873.png)
![tert-butyl (6S)-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8216880.png)
![tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8216890.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B8216906.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride](/img/structure/B8216916.png)
![Pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-6-yl]-lambda6-sulfane](/img/structure/B8216919.png)




![(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216952.png)
![(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216957.png)
![oxalic acid;(6S)-6-propan-2-yl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216958.png)
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
